REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](I)=[N:7][N:8]2[CH3:11])=[CH:4][CH:3]=1.C([Mg]Cl)(C)C.[CH2:18]([Sn:22]([CH2:28][CH2:29][CH2:30][CH3:31])([CH2:24][CH2:25][CH2:26][CH3:27])Cl)[CH2:19][CH2:20][CH3:21]>C1COCC1>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([Sn:22]([CH2:24][CH2:25][CH2:26][CH3:27])([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:18][CH2:19][CH2:20][CH3:21])=[N:7][N:8]2[CH3:11])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
108 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=NN(C2=C1)C)I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
Tributylchlorostannane
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](Cl)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-16 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at −16° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=NN(C2=C1)C)[Sn](CCCC)(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |